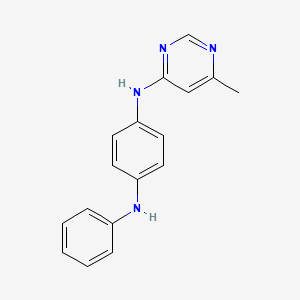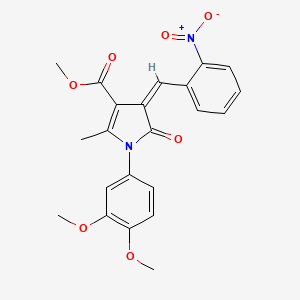
N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine
Overview
Description
N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine, also known as MPBD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MPBD is a type of organic molecule that has been synthesized and studied extensively for its unique properties and potential uses in various fields of research.
Mechanism of Action
The mechanism of action of N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine is not fully understood, but it is believed to involve the interaction of the molecule with specific receptors or enzymes in cells. N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine has been shown to have a high affinity for certain proteins and enzymes, which may explain its potential applications in cancer therapy and imaging.
Biochemical and Physiological Effects:
N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine has been found to have a range of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of apoptosis (programmed cell death) in cancer cells. N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine is its versatility and potential for use in a wide range of scientific research applications. N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for research on N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine. One area of interest is the development of new applications for N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine in the fields of organic electronics and photovoltaics. Another area of interest is the further study of N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine's potential applications in cancer therapy and imaging. Additionally, researchers may explore the potential use of N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine in other areas of biomedical research, such as neurodegenerative diseases and inflammation-related disorders.
Scientific Research Applications
N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine has been found to have potential applications in various fields of scientific research, including organic electronics, photovoltaics, and biomedical research. In the field of organic electronics, N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine has been used as a building block for the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In photovoltaics, N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine has been used as a sensitizer for the development of dye-sensitized solar cells (DSSCs). In biomedical research, N-(6-methylpyrimidin-4-yl)-N'-phenylbenzene-1,4-diamine has been studied for its potential applications in cancer therapy and as an imaging agent for detecting cancer cells.
properties
IUPAC Name |
4-N-(6-methylpyrimidin-4-yl)-1-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-13-11-17(19-12-18-13)21-16-9-7-15(8-10-16)20-14-5-3-2-4-6-14/h2-12,20H,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEYFQMUOMFAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-(6-methylpyrimidin-4-yl)-1-N-phenylbenzene-1,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenyl-N~1~-3-pyridinylglycinamide](/img/structure/B4760303.png)

![4-tert-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4760314.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(2,3,5,6-tetrafluorophenoxy)propanamide](/img/structure/B4760325.png)
![N-(1-phenylethyl)-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4760333.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4760344.png)
![2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-3-pyridinylacetamide](/img/structure/B4760347.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(4-isopropylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4760360.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4760368.png)
![N-(3-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4760376.png)
![N-({[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4760380.png)
![3-benzyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760390.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4760395.png)
![4-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4760417.png)